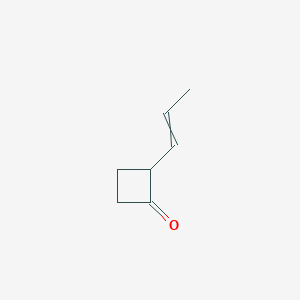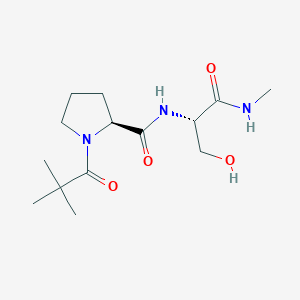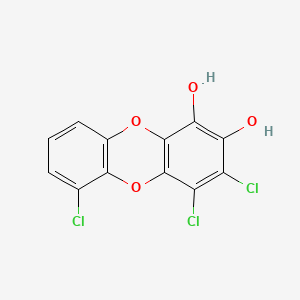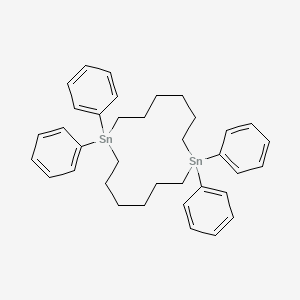
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of tin atoms
Vorbereitungsmethoden
The synthesis of 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane typically involves the reaction of organotin precursors under specific conditions. One common method includes the use of phenyl-substituted tin compounds in a cyclization reaction. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the cyclic structure.
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications.
Analyse Chemischer Reaktionen
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organotin compounds and their reactivity.
Biology: Research is ongoing to explore its potential biological activity and interactions with biological molecules.
Industry: While not widely used industrially, it serves as a reference compound in the development of new organometallic materials.
Wirkmechanismus
The mechanism by which 1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions.
Vergleich Mit ähnlichen Verbindungen
1,1,8,8-Tetraphenyl-1,8-distannacyclotetradecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in having phenyl groups attached to tin but lacks the cyclic structure.
Hexaphenylditin: Contains two tin atoms with phenyl groups but differs in its linear structure.
Cyclotetrastannane: Another cyclic organotin compound but with different substituents and ring size.
The uniqueness of this compound lies in its specific cyclic structure and the arrangement of tin and phenyl groups, which confer distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a range of applications in scientific research Its unique structure and reactivity make it a valuable subject of study in organometallic chemistry, with potential implications in biology, medicine, and industry
Eigenschaften
CAS-Nummer |
87518-36-3 |
|---|---|
Molekularformel |
C36H44Sn2 |
Molekulargewicht |
714.2 g/mol |
IUPAC-Name |
1,1,8,8-tetraphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/4C6H5.2C6H12.2Sn/c4*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;/h4*1-5H;2*1-6H2;; |
InChI-Schlüssel |
ZBGHZOXHZKMALY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


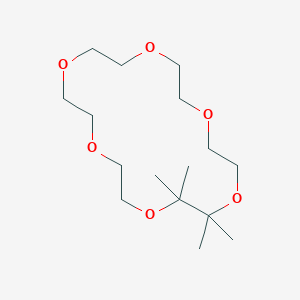
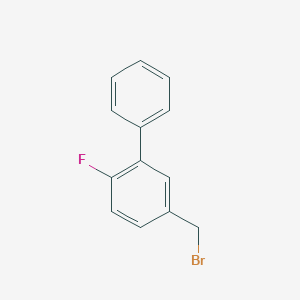
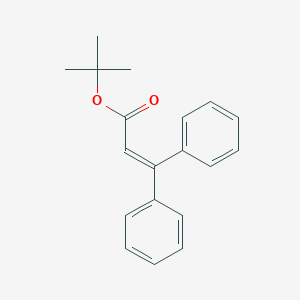
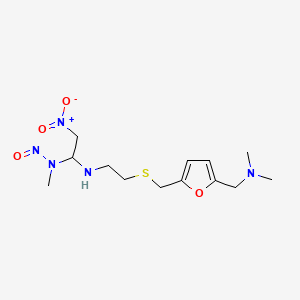
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)

